

Unraveling Platiphyllonol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Platiphyllonol*

Cat. No.: B143550

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An in-depth examination of the chemical properties, biological activities, and relevant experimental protocols for **Platiphyllonol** and its derivatives, offering a critical resource for scientists in drug discovery and development.

The term "**Platiphyllonol**" can be ambiguous in scientific literature, primarily referring to the diarylheptanoid (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one and its glycosidic derivative, **Platiphyllonol** 5-O- β -D-xylopyranoside. This guide provides a comprehensive overview of the available technical data for these compounds, aimed at researchers and professionals in the scientific community.

Core Compound Identification and Properties

For clarity, the fundamental chemical and physical properties of these two key compounds are summarized below. The data has been compiled from various chemical databases and scientific publications.

Compound Name	Synonyms	CAS Number	Molecular Formula	Molecular Weight (g/mol)
(5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one	Platyphyllonol, Platyphyllone	41137-85-3	C ₁₉ H ₂₂ O ₄	314.4
Platyphyllonol 5-O- β -D-xylopyranoside	-	288141-04-8	C ₂₄ H ₃₀ O ₈	446.49[1]

Biological Activities and Therapeutic Potential

Diarylheptanoids, the class of natural products to which **Platyphyllonol** belongs, have garnered significant interest for their diverse pharmacological activities. While specific research on **Platyphyllonol** is limited, studies on related compounds suggest promising therapeutic potential in the following areas:

- **Anti-inflammatory Effects:** A key mechanism of action for diarylheptanoids appears to be the inhibition of the NF- κ B (nuclear factor kappa B) signaling pathway.[2] This pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators. Some diarylheptanoids have shown inhibitory activity against NF- κ B activation with IC₅₀ values in the micromolar range.[2]
- **Antioxidant Properties:** The phenolic structures within diarylheptanoids contribute to their potent antioxidant activity. They can scavenge free radicals, which are implicated in a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.
- **Anti-angiogenic Activity:** Some diarylheptanoids have demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels. This activity is particularly relevant in cancer research, as tumors rely on angiogenesis for growth and metastasis.

Experimental Protocols

Detailed experimental protocols for the specific isolation of **Platyphyllonol** are not readily available in the public domain. However, general methodologies for the isolation of diarylheptanoids from natural sources, such as the bark of *Alnus* and *Betula* species, have been described. These typically involve solvent extraction followed by chromatographic separation techniques.

For researchers investigating the biological activities of **Platyphyllonol**, standardized in vitro assays can be employed. Below are representative protocols for assessing antioxidant and anti-angiogenic activities.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[2][3]

Procedure:

- Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Sample Preparation: Prepare a series of dilutions of the test compound (**Platyphyllonol**) in methanol.
- Reaction: Add a specific volume of each sample dilution to a fixed volume of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
- Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

- Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anti-angiogenic Activity Assessment: Endothelial Cell Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Principle: Endothelial cells, when cultured on a basement membrane extract (such as Matrigel), will differentiate and form a network of tube-like structures, mimicking the process of angiogenesis. The inhibitory effect of a compound on this process can be quantified.

Procedure:

- Plate Coating:** Coat the wells of a 96-well plate with a thin layer of basement membrane extract and allow it to solidify at 37°C.
- Cell Seeding:** Seed human umbilical vein endothelial cells (HUVECs) onto the coated wells in the presence of various concentrations of the test compound (**Platypheyllonol**). A vehicle control should be included.
- Incubation:** Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
- Visualization:** After incubation, visualize the tube network using a microscope. The cells can be labeled with a fluorescent dye (e.g., Calcein AM) for better visualization.
- Quantification:** Capture images and quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Signaling Pathway Interactions

The primary signaling pathway implicated in the anti-inflammatory effects of diarylheptanoids is the NF-κB pathway.

NF-κB Signaling Pathway and Potential Inhibition by **Platyphyllonol**.

In a resting cell, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκB. This phosphorylation event marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes. Diarylheptanoids, such as **Platyphyllonol**, are thought to exert their anti-inflammatory effects by inhibiting the activity of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB inactive in the cytoplasm.

Conclusion

Platyphyllonol and its related diarylheptanoids represent a promising class of natural products with significant therapeutic potential, particularly in the areas of inflammation and cancer. While further research is needed to fully elucidate the specific mechanisms of action and to develop detailed protocols for their isolation and synthesis, the information presented in this guide provides a solid foundation for researchers to build upon. The continued investigation of these compounds could lead to the development of novel and effective therapeutic agents for a variety of diseases.

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